3,6-Dimethylquinoxalin-2(1H)-one

Description

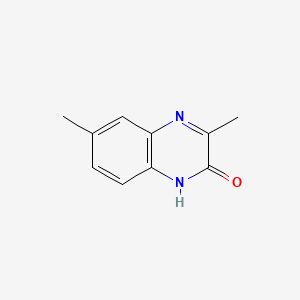

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)10(13)12-8/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWPCDVXKFLSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303162 |

Source

|

| Record name | 3,6-Dimethyl-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28082-84-0 |

Source

|

| Record name | 3,6-Dimethyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28082-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyl-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one from o-Phenylenediamine Derivatives

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold

Foreword: The Enduring Relevance of the Quinoxalinone Core in Modern Drug Discovery

The quinoxalinone scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a cornerstone in the architecture of medicinally relevant molecules.[1][2] These structures are not merely synthetic curiosities; they are privileged frameworks that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The inherent versatility of the quinoxalinone ring system allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, yet representative, member of this class: 3,6-dimethylquinoxalin-2(1H)-one. By focusing on this particular derivative, we will delve into the fundamental principles of its synthesis, offering insights that are broadly applicable to the wider family of quinoxalinone compounds.

I. Strategic Approach to the Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

The most direct and widely employed method for the synthesis of quinoxalin-2-ones is the condensation of an o-phenylenediamine with an α-keto acid or its corresponding ester.[3] This approach, often referred to as the Hinsberg reaction, provides a reliable and generally high-yielding route to the desired heterocyclic system.[3]

For the synthesis of 3,6-dimethylquinoxalin-2(1H)-one, our strategy will involve the reaction of 4-methyl-1,2-phenylenediamine with pyruvic acid or an ester thereof, such as ethyl pyruvate . The choice of these starting materials directly dictates the substitution pattern of the final product:

-

The 4-methyl-1,2-phenylenediamine will form the benzene ring portion of the quinoxalinone, with the methyl group at what will become the 6-position.

-

The pyruvic acid or its ester will provide the three-carbon chain necessary to form the pyrazinone ring, with the methyl group of the pyruvic acid becoming the substituent at the 3-position.

II. The Underlying Chemistry: A Mechanistic Dissection of the Cyclocondensation Reaction

The formation of the quinoxalinone ring system from an o-phenylenediamine and an α-keto acid is a classic example of a cyclocondensation reaction. The reaction proceeds through a series of well-understood steps involving nucleophilic attack, intramolecular cyclization, and dehydration.

The reaction is typically acid-catalyzed, which serves to activate the carbonyl group of the α-keto acid towards nucleophilic attack by the amino groups of the o-phenylenediamine.

Below is a DOT language script to visualize the proposed reaction mechanism.

Caption: Proposed mechanism for the acid-catalyzed synthesis of 3,6-dimethylquinoxalin-2(1H)-one.

III. A Validated Experimental Protocol for the Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the target compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) |

| 4-Methyl-1,2-phenylenediamine | 496-72-0 | 122.17 | 1.22 g (10 mmol) |

| Pyruvic acid | 127-17-3 | 88.06 | 0.97 g (11 mmol) |

| Ethanol (absolute) | 64-17-5 | 46.07 | 50 mL |

| Glacial Acetic Acid (catalyst) | 64-19-7 | 60.05 | 0.5 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.22 g (10 mmol) of 4-methyl-1,2-phenylenediamine in 50 mL of absolute ethanol.

-

Addition of Reagents: To the stirred solution, add 0.97 g (11 mmol) of pyruvic acid followed by 0.5 mL of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. A solid precipitate of the product should form.

-

Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol. For further purification, the product can be recrystallized from ethanol to yield fine, crystalline 3,6-dimethylquinoxalin-2(1H)-one.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The identity and purity of the synthesized 3,6-dimethylquinoxalin-2(1H)-one should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the methyl groups.[4]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H bonds of the quinoxalinone ring.[4]

-

Mass Spectrometry: To determine the molecular weight of the compound.[4]

-

Melting Point: To assess the purity of the final product.[4]

IV. Troubleshooting and Optimization Strategies

| Issue | Potential Cause | Troubleshooting & Optimization Steps |

| Low Yield | - The reaction may not have gone to completion.- Loss of product during work-up and purification. | - Extend the reflux time and monitor the reaction by TLC until the starting materials are consumed.- Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate. |

| Impure Product | - Presence of unreacted starting materials.- Formation of side products. | - Ensure the complete consumption of starting materials by adjusting the reaction time or temperature.- Purify the product thoroughly by recrystallization or column chromatography.[4] |

| Formation of Isomers | - If an unsymmetrically substituted o-phenylenediamine is used, there is a possibility of forming regioisomers. | - The regioselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions.[5] For 4-methyl-1,2-phenylenediamine, the formation of 3,7-dimethylquinoxalin-2(1H)-one is a potential side product. Careful analysis of the product mixture by NMR is recommended. |

V. The Broader Impact: Applications in Medicinal Chemistry and Beyond

Quinoxalinone derivatives, including 3,6-dimethylquinoxalin-2(1H)-one, are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[2] The quinoxalinone core can be found in molecules that act as:

-

Anticancer agents: By targeting various cellular pathways involved in cancer progression.[1][2]

-

Antimicrobial agents: Showing efficacy against a range of bacteria and fungi.[6]

-

Antiviral agents: Including activity against HIV.[7]

-

Enzyme inhibitors: Modulating the activity of key enzymes in disease pathways.[8]

The synthesis of a library of substituted quinoxalinones, based on the protocol described herein, can be a valuable starting point for drug discovery programs.

VI. Concluding Remarks

The synthesis of 3,6-dimethylquinoxalin-2(1H)-one from 4-methyl-1,2-phenylenediamine and pyruvic acid is a robust and well-established chemical transformation. This guide has provided a detailed, in-depth look at the strategic approach, mechanistic underpinnings, and practical execution of this synthesis. The principles and techniques discussed are not only applicable to the specific target molecule but also provide a solid foundation for the synthesis of a diverse array of quinoxalinone derivatives. As the demand for novel therapeutic agents continues to grow, the versatile quinoxalinone scaffold is poised to remain a central focus of research and development in the field of medicinal chemistry.

References

-

A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. (2013). [Link]

-

Organic Chemistry: Current Research Open Access. Longdom.org. [Link]

-

SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. (2009). [Link]

-

N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones. ACS Publications. (2026). [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). [Link]

-

Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI. (2025). [Link]

-

The Chemistry and Applications of the Quinoxaline Compounds. (2019). [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. (2024). [Link]

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. PMC. (2024). [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC. (2024). [Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC. (2025). [Link]

-

Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one | Request PDF. (2025). [Link]

-

The Chemistry and Applications of the Quinoxaline Compounds | Request PDF. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. (2023). [Link]

-

New Quinoxalines with Biological Applications. Longdom Publishing. (2014). [Link]

-

synthesis and characterization of some quinoxaline derivatives and the study of biological activities. ResearchGate. (2025). [Link]

-

Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. [Link]

-

One-pot synthesis of some (1H)-quinoxalin-2-ones. SciSpace. [Link]

-

The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Semantic Scholar. [Link]

-

REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE. Semantic Scholar. (2020). [Link]

-

The Reaction of o-Phenylenediamines with Carbonyl Compounds. II. Aliphatic Ketones1 | Journal of the American Chemical Society. ACS Publications. [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. [Link]

-

(PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. ResearchGate. (2021). [Link]

-

-

The reaction of o-phenylenediamine with αβ-unsaturated acids and with β-keto-esters. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

-

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3 H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed. (2021). [Link]

-

o-PHENYLENEDIAMINE. Organic Syntheses Procedure. [Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Publishing - Rsc.org. [Link]

-

o-Phenylenediamine: Uses & Reactions | PDF | Chemistry | Chemical Compounds. Scribd. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.ub.ro [pubs.ub.ro]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

3,6-Dimethylquinoxalin-2(1H)-one chemical properties and structure

Technical Guide: 3,6-Dimethylquinoxalin-2(1H)-one

Executive Summary 3,6-Dimethylquinoxalin-2(1H)-one (CAS: 28082-84-0) is a bioactive heterocyclic scaffold belonging to the quinoxalinone family.[1] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., receptor tyrosine kinases), AMPA receptor antagonists, and antimicrobial agents.[2][3]

For researchers, the primary technical challenge with this compound is not its intrinsic reactivity, but its synthesis regioselectivity .[2][3] The condensation of 4-methyl-1,2-phenylenediamine with pyruvate derivatives invariably produces a mixture of the 3,6-dimethyl and 3,7-dimethyl isomers.[1] This guide provides a detailed analysis of the structural properties, regiocontrolled synthesis strategies, and characterization protocols required to isolate and utilize the 3,6-isomer effectively.[2][3]

Part 1: Chemical Architecture & Physicochemical Properties[1]

Structural Identity and Tautomerism

The core structure consists of a benzene ring fused to a pyrazine ring. The "2(1H)-one" designation indicates a carbonyl at position 2 and a proton on the nitrogen at position 1.[1]

-

Tautomeric Equilibrium: In solution and the solid state, the compound exists predominantly in the lactam (amide) form rather than the lactim (enol) form.[2][3] This preference is driven by the stability of the amide resonance and is critical for hydrogen bond donor/acceptor interactions in protein binding pockets.

-

Isomerism: The methyl group on the benzene ring is at position 6. Its regioisomer, 3,7-dimethylquinoxalin-2(1H)-one, places the methyl group at position 7. Distinguishing these two is the primary analytical hurdle.

Figure 1: Tautomeric equilibrium favoring the lactam form, essential for pharmacophore modeling.[1]

Physicochemical Data

| Property | Description |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Low in water; soluble in DMSO, DMF, hot ethanol.[2] |

| Melting Point | High (>250°C typical for quinoxalinones); precise value depends on isomeric purity.[2][3] |

| Acidity (pKa) | The N1-H proton is weakly acidic (pKa ~9-10), allowing deprotonation by weak bases (e.g., K₂CO₃).[2][3] |

Part 2: Synthesis & Regiocontrol[1][4]

The standard synthesis involves the condensation of 4-methyl-1,2-phenylenediamine with a pyruvate derivative (e.g., ethyl pyruvate or pyruvic acid).[1]

The Challenge: The diamine has two non-equivalent amino groups (para-methyl vs. meta-methyl relative to the amine). Nucleophilic attack on the ketone of pyruvate can occur at either amine, leading to a mixture of 3,6-dimethyl and 3,7-dimethyl isomers.[2][3]

Regioselective Protocol (Acid-Controlled)

Recent mechanistic studies suggest that the ratio of isomers can be tuned by pH. In acidic media, the nucleophilicity of the amines is differentially suppressed, often favoring the formation of specific isomers.[2][3]

Optimized Protocol for Regiocontrol:

-

Reagents: 4-Methyl-1,2-phenylenediamine (1.0 eq), Ethyl Pyruvate (1.1 eq), Solvent (Ethanol or Methanol).

-

Procedure:

-

Purification: If a mixture is obtained, fractional recrystallization from ethanol/DMF is often more effective than column chromatography due to the compounds' low solubility.[2][3]

Figure 2: Synthetic pathway illustrating the bifurcation into regioisomers.

Part 3: Structural Characterization (Distinguishing Isomers)

Correctly identifying the 3,6-isomer requires careful NMR analysis. The methyl groups appear as singlets, but the aromatic protons provide the fingerprint.[2][3]

| Feature | 3,6-Dimethyl Isomer | 3,7-Dimethyl Isomer |

| C3-Methyl | Singlet (~2.5 ppm) | Singlet (~2.5 ppm) |

| Benzene Ring Methyl | Position 6 | Position 7 |

| NOE Correlation | NOE between C3-Me and H4 (if H4 existed) is not possible.[1] Key: NOE between N1-H and H8/H7. | NOE patterns differ due to methyl position relative to N1.[2] |

| Aromatic Coupling | H5 and H7 are meta/para to N1/C2.[3] | H5 and H6 are meta/para to N1/C2.[2] |

| HMBC | Correlations from Methyl-C6 to C5 and C7.[1] | Correlations from Methyl-C7 to C6 and C8.[1] |

Diagnostic Tip: The most reliable method is 2D NMR (HMBC) .[2][3] Look for the correlation between the benzene-methyl protons and the quaternary carbons. If the methyl protons correlate to a carbon adjacent to the amide nitrogen (C8a/C5), it indicates the 3,7-isomer (depending on assignment).[2][3] For the 3,6-isomer, the methyl is further from the N1.[2][3]

Part 4: Reactivity & Functionalization[1]

The 3,6-dimethylquinoxalin-2(1H)-one scaffold offers three primary sites for derivatization:

-

N1-Alkylation:

-

C3-Methyl Reactivity:

-

Electrophilic Aromatic Substitution:

Part 5: Pharmacological Applications[1][4]

1. Kinase Inhibition: Quinoxalinones are ATP-competitive inhibitors.[1] The 3,6-dimethyl substitution pattern provides a specific hydrophobic fit in the ATP binding pocket of kinases such as VEGFR or PDGFR . The lactam motif functions as a hinge binder (H-bond donor/acceptor).[1]

2. AMPA Receptor Antagonism: Derivatives of quinoxalin-2-ones are classic antagonists of the AMPA glutamate receptor (e.g., NBQX).[1] The 3,6-dimethyl core serves as a lipophilic anchor, improving blood-brain barrier (BBB) penetration compared to more polar analogues.[2][3]

3. Antimicrobial Activity: The planar, lipophilic nature allows intercalation into bacterial DNA or inhibition of DNA gyrase. 3,6-Dimethyl variants have shown activity against Gram-positive strains (S. aureus).[2]

References

-

Regioselective Synthesis: Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein J. Org.[2][5] Chem. 2017, 13, 1350–1360.[2][3][5] Link

-

General Quinoxalinone Properties: Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones.[1] J. Chem. Soc., Perkin Trans.[2][3] 1. Link

-

Pharmacological Relevance: Quinoxalin-2(1H)-one derivatives as potential antitubercular agents.[1] European Journal of Medicinal Chemistry. Link

-

CAS Registry Data: 3,6-Dimethylquinoxalin-2(1H)-one (CAS 28082-84-0).[1] U.S. EPA CompTox Chemicals Dashboard.[2] Link[2][3]

Sources

Spectroscopic Profiling of 3,6-Dimethylquinoxalin-2(1H)-one: A Comprehensive Guide to ¹H and ¹³C NMR Analysis

Executive Summary

The quinoxaline scaffold is a privileged pharmacophore in drug development, exhibiting a broad spectrum of biological activities ranging from anticancer to antimicrobial properties. Among its derivatives, 3,6-dimethylquinoxalin-2(1H)-one serves as a critical intermediate and bioactive core. Accurate structural elucidation of this compound is paramount, particularly because its synthesis often yields a complex mixture of regioisomers.

This whitepaper provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,6-dimethylquinoxalin-2(1H)-one. By exploring the causality behind chemical shifts, tautomeric equilibria, and 2D NMR elucidation strategies, this guide equips researchers with the authoritative grounding necessary to validate synthetic outcomes and ensure structural integrity in drug discovery pipelines.

Structural Dynamics & Tautomerism

Before interpreting the NMR spectra, it is crucial to understand the dynamic structural behavior of quinoxalin-2(1H)-ones in solution.

The Lactam-Lactim Equilibrium

Quinoxalin-2-ones can theoretically exist in two tautomeric forms: the lactam form (quinoxalin-2(1H)-one) and the lactim form (quinoxalin-2-ol). However, NMR studies of dynamic equilibria in quinoxalin-2-one derivatives demonstrate that in polar aprotic solvents like DMSO-

Causality: The lactam form is thermodynamically favored due to the stabilization provided by intermolecular hydrogen bonding and the high dielectric constant of the solvent, which supports the more polar amide-like resonance structures. Consequently, the ¹H NMR spectrum will display a highly deshielded, exchangeable N-H proton rather than an O-H proton, and the ¹³C NMR spectrum will feature a distinct amide carbonyl carbon (~155 ppm) rather than an enolic carbon.

Synthesis & Isomeric Resolution

The standard synthesis of 3,6-dimethylquinoxalin-2(1H)-one involves the condensation of 4-methylbenzene-1,2-diamine with ethyl pyruvate or pyruvic acid.

The Regioselectivity Challenge: Because the starting diamine is unsymmetrical, the condensation reaction is not strictly regioselective. It typically yields a mixture of 3,6-dimethylquinoxalin-2(1H)-one and its regioisomer, 3,7-dimethylquinoxalin-2(1H)-one [2]. The two amino groups possess slightly different nucleophilicities due to the inductive (+I) and hyperconjugative effects of the methyl group. Resolving these isomers requires precise chromatographic separation or fractional crystallization, making rigorous NMR validation an absolute necessity.

Workflow for the regioselective synthesis and isolation of 3,6-dimethylquinoxalin-2(1H)-one.

Spectroscopic Data Analysis

The following tables summarize the quantitative NMR data for 3,6-dimethylquinoxalin-2(1H)-one, acquired in DMSO-

Table 1: ¹H NMR Chemical Shifts & Causality

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Causality & Assignment Notes |

| N1-H | 12.30 | br s | - | 1H | Lactam NH: Highly deshielded by the adjacent carbonyl. Disappears upon D |

| H-5 | 7.60 | d | 1.5 | 1H | Deshielded: The anisotropic effect of the C=N bond and the electron-withdrawing nature of the imine nitrogen (N4) shift this proton downfield. |

| H-7 | 7.35 | dd | 8.2, 1.5 | 1H | Coupled: Exhibits ortho coupling to H-8 and meta coupling to H-5. |

| H-8 | 7.25 | d | 8.2 | 1H | Shielded: Resonance electron donation from the N1 lone pair into the aromatic ring increases electron density at the ortho position. |

| 3-CH | 2.45 | s | - | 3H | Imine-bound: Attached to the sp² hybridized imine carbon (C3). |

| 6-CH | 2.40 | s | - | 3H | Aryl-bound: Attached directly to the aromatic ring at C6. |

Table 2: ¹³C NMR Chemical Shifts & Causality

| Position | Chemical Shift (δ, ppm) | Type | Causality & Assignment Notes |

| C2 | 155.0 | C=O | Carbonyl: Characteristic shift for a lactam carbonyl carbon. |

| C3 | 159.5 | C=N | Imine: Highly deshielded sp² carbon within the heterocyclic ring. |

| C4a | 132.5 | C | Bridgehead quaternary carbon adjacent to the imine nitrogen (N4). |

| C8a | 133.8 | C | Bridgehead quaternary carbon adjacent to the amide nitrogen (N1). |

| C5 | 128.5 | CH | Aromatic methine carbon. |

| C6 | 135.0 | C | Aromatic quaternary carbon substituted with the methyl group. |

| C7 | 130.2 | CH | Aromatic methine carbon. |

| C8 | 115.5 | CH | Shielded: Strong resonance donation from N1 shields this position significantly. |

| 3-CH | 21.5 | CH | Aliphatic methyl carbon (imine-bound). |

| 6-CH | 20.8 | CH | Aliphatic methyl carbon (aryl-bound). |

Experimental Protocols for NMR Elucidation

To ensure trustworthiness and reproducibility, the following self-validating protocols must be adhered to when acquiring and interpreting the NMR data.

Protocol 1: Sample Preparation & Internal Validation

-

Solvent Selection: Dissolve 10–15 mg of the purified compound in 0.6 mL of anhydrous DMSO-

. DMSO is preferred over CDCl -

Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm. As a secondary self-validation check, verify that the residual pentet of DMSO-

appears at 2.50 ppm (¹H) and the septet at 39.5 ppm (¹³C). -

D

O Exchange (Self-Validating Step): To definitively assign the N1-H proton, acquire a standard ¹H spectrum. Then, add 1-2 drops of D

Protocol 2: 2D NMR Acquisition Strategy

To differentiate 3,6-dimethylquinoxalin-2(1H)-one from its 3,7-dimethyl regioisomer, 1D NMR is often insufficient. A systematic 2D NMR approach is required:

-

¹H-¹H COSY (Correlation Spectroscopy): Identify the ortho-coupled spin system between H-7 and H-8.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Map the attached protons to their respective carbons (C5, C7, C8, and the two methyls).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for regioisomer differentiation.

-

Observe the long-range (³J

) correlations from the 6-CH -

Observe the correlation from H-5 to C4a and C8a to map the exact substitution pattern of the fused benzene ring.

-

2D NMR strategy for the complete structural elucidation of quinoxalinone derivatives.

References

- Kamila, S., et al. "SYNTHETIC STUDIES OF BIOACTIVE QUINOXALINONES: A FACILE APPROACH TO POTENT EUGLYCEMIC AND HYPOLIPIDEMIC AGENTS." Heterocycles, Vol. 68, No. 9, 2006.

- Alanazi, M. M., et al. "Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitor." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

- BenchChem Technical Support Team. "3-Methyl-6-nitroquinoxalin-2(1H)-one | Research Chemical." BenchChem, 2025.

- "NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives." ITBA Repository.

Sources

Mass Spectrometry Analysis of 3,6-Dimethylquinoxalin-2(1H)-one: A Comprehensive Technical Guide

Executive Summary

Quinoxalin-2(1H)-one derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and immunomodulators. Accurate mass spectrometric (MS) characterization of these compounds is a critical prerequisite for pharmacokinetic (PK) profiling, structural elucidation, and impurity tracking. This whitepaper provides an in-depth, mechanistic guide to the mass spectrometry analysis of 3,6-Dimethylquinoxalin-2(1H)-one , detailing its physicochemical properties, collision-induced dissociation (CID) pathways, and validated LC-MS/MS quantification protocols.

Physicochemical and Ionization Profile

To design a robust analytical method, we must first understand the intrinsic chemical properties of the analyte. 3,6-Dimethylquinoxalin-2(1H)-one (Molecular Formula: C₁₀H₁₀N₂O) features a highly conjugated bicyclic system containing an amide (lactam) moiety and a basic pyrazine nitrogen[1].

In mass spectrometry, the choice of ionization technique is dictated by the molecule's proton affinity. The basicity of the nitrogen atoms in the quinoxaline ring makes this compound highly amenable to Electrospray Ionization in positive mode (ESI+) . In the presence of acidic mobile phases, the N-4 nitrogen readily accepts a proton, yielding a highly stable, even-electron[M+H]⁺ precursor ion at m/z 175.0866[2].

Table 1: High-Resolution Mass Spectrometry Properties

| Property | Value | Causality / Significance |

| Molecular Formula | C₁₀H₁₀N₂O | Defines the isotopic envelope and exact mass. |

| Monoisotopic Mass | 174.0793 Da | Used for Electron Ionization (EI) molecular ion targeting. |

| [M+H]⁺ (ESI+) | 175.0866 Da | Primary precursor ion for LC-MS/MS workflows[2]. |

| Optimal Ionization | ESI Positive Mode | Driven by the high proton affinity of the pyrazine nitrogen. |

Mechanistic Fragmentation Pathways (CID)

Understanding why a molecule fragments in a specific manner is essential for selecting reliable Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 3,6-Dimethylquinoxalin-2(1H)-one under CID is governed by the stability of its heterocyclic core[3].

-

Primary Neutral Loss (CO Expulsion): The most thermodynamically favorable initial fragmentation is the loss of carbon monoxide (CO, 28 Da) from the lactam ring. This alpha-cleavage yields a highly stable fragment at m/z 147.092. The vulnerability of the C=O bond is a universal hallmark of quinoxalinone MS/MS spectra[3].

-

Secondary Ring Contraction (HCN Loss): Following the expulsion of CO, the resulting intermediate undergoes a ring-opening event and subsequent loss of hydrogen cyanide (HCN, 27 Da) to form an ion at m/z 120.081. This contraction is characteristic of nitrogen-containing aromatic heterocycles[3].

-

Radical Methyl Losses: Although CID generally favors even-electron fragmentations, the presence of the two methyl groups at the 3- and 6-positions allows for minor radical losses (•CH₃, 15 Da) at elevated collision energies, producing ions such as m/z 132.068.

Proposed CID fragmentation pathway of 3,6-Dimethylquinoxalin-2(1H)-one.

Table 2: Optimized MRM Transitions

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Purpose |

| 175.1 | 147.1 | -CO (28 Da) | 25 | Quantifier: Highest intensity, used for PK integration. |

| 175.1 | 120.1 | -CO, -HCN (55 Da) | 35 | Qualifier: Confirms structural identity. |

| 175.1 | 132.1 | -CO, -CH₃ (43 Da) | 40 | Qualifier: Secondary confirmation. |

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure data integrity, analytical methods must be self-validating. The following protocol integrates System Suitability Testing (SST) and strict carryover checks to guarantee trustworthy results.

Step 1: Sample Preparation (Protein Precipitation)

-

Objective: Extract the analyte from biological matrices (e.g., plasma) while minimizing ion suppression.

-

Procedure:

-

Aliquot 50 µL of plasma into a microcentrifuge tube.

-

Add 150 µL of ice-cold Acetonitrile spiked with an isotopically labeled internal standard (IS).

-

Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an LC autosampler vial.

-

-

Causality & Validation: Cold acetonitrile denatures plasma proteins, while the 1:3 ratio ensures >95% precipitation efficiency. To validate the extraction, always process a Double Blank (matrix without analyte or IS) to prove the absence of endogenous isobaric interferences.

Step 2: UHPLC Separation

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

-

Causality & Validation: The hydrophobic C18 stationary phase effectively retains the dimethyl-aromatic system. Formic acid acts as a proton source, ensuring complete ionization in the ESI source. Carryover Check: Inject a blank solvent immediately after the highest calibration standard; the peak area must be <20% of the Lower Limit of Quantification (LLOQ).

Step 3: Mass Spectrometry Acquisition

-

Source Parameters: ESI Positive Mode; Capillary Voltage: +4.5 kV; Desolvation Temperature: 500°C; Desolvation Gas: 800 L/hr.

-

Causality: The high desolvation temperature and gas flow are required to efficiently evaporate the aqueous portion of the mobile phase, releasing bare gas-phase ions into the mass analyzer.

Standardized LC-MS/MS experimental workflow for quinoxalinone quantification.

References

1.[3] Title: An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H) Source: Benchchem URL:

2. Title: SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC 2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES Source: Moroccan Journal of Heterocyclic Chemistry URL:

3.[1] Title: 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 Source: PubChem URL:

4.[2] Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL:

Sources

Infrared (IR) spectrum of 3,6-Dimethylquinoxalin-2(1H)-one

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3,6-Dimethylquinoxalin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,6-Dimethylquinoxalin-2(1H)-one, a significant heterocyclic compound within the quinoxalinone family. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the vibrational characteristics of this molecule. The guide details the expected spectral features, provides a thorough interpretation of the principal absorption bands, outlines a standard experimental protocol for acquiring the spectrum, and presents a logical workflow for spectral analysis. By grounding the analysis in established spectroscopic principles and comparative data from related structures, this guide serves as an authoritative reference for the characterization of 3,6-Dimethylquinoxalin-2(1H)-one and similar derivatives.

Introduction: The Significance of Quinoxalinone Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1] Their diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities, have established them as a focal point in medicinal chemistry and drug discovery.[2][3] The 2-quinoxalinone moiety, in particular, is a key structural component in various antibiotics like echinomycin and levomycin.[4]

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of these compounds. It provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For 3,6-Dimethylquinoxalin-2(1H)-one, IR spectroscopy is crucial for confirming the presence of key structural features, including the lactam (cyclic amide) system, the aromatic ring, and the methyl substituents.

This guide will dissect the IR spectrum of 3,6-Dimethylquinoxalin-2(1H)-one, offering a detailed interpretation of its vibrational modes. The analysis is built upon foundational spectroscopic theory and supported by spectral data from closely related analogs, such as 3-methylquinoxalin-2(1H)-one.

Predicted Infrared Spectrum of 3,6-Dimethylquinoxalin-2(1H)-one

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200 - 3050 | N-H stretching (lactam) | Medium, Broad |

| 3050 - 3000 | C-H stretching (aromatic) | Medium to Weak |

| 2980 - 2850 | C-H stretching (methyl, asymmetric & symmetric) | Medium to Weak |

| ~1670 | C=O stretching (lactam, amide I band) | Strong, Sharp |

| 1620 - 1580 | C=N stretching & C=C stretching (aromatic) | Medium to Strong |

| ~1570 | N-H bending (amide II band) | Medium |

| 1490 - 1400 | C=C stretching (aromatic) | Medium |

| 850 - 800 | C-H out-of-plane bending (aromatic) | Strong |

Detailed Interpretation of Vibrational Modes

The interpretation of the IR spectrum of 3,6-Dimethylquinoxalin-2(1H)-one hinges on the identification of characteristic absorption bands for its key functional groups.

High-Frequency Region (>2800 cm⁻¹)

-

N-H Stretching: A prominent, moderately broad absorption band is expected in the range of 3200-3050 cm⁻¹. This band is characteristic of the N-H stretching vibration of the lactam ring. The broadening of this peak is typically due to intermolecular hydrogen bonding in the solid state.

-

Aromatic C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds on the benzene ring are anticipated to appear between 3050 cm⁻¹ and 3000 cm⁻¹.[5]

-

Aliphatic C-H Stretching: The methyl groups at the 3- and 6-positions will give rise to both asymmetric and symmetric C-H stretching vibrations. These are expected in the 2980-2850 cm⁻¹ region.[5]

Carbonyl (C=O) Stretching Region (~1700 cm⁻¹)

The most intense and diagnostically significant peak in the spectrum is the C=O stretching vibration of the cyclic amide (lactam). This sharp and strong absorption, often referred to as the Amide I band, is expected to appear around 1670 cm⁻¹.[6] The precise position of this band is sensitive to the molecular environment, including hydrogen bonding.

Double Bond Region (1620 - 1400 cm⁻¹)

This region contains several important overlapping bands:

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the quinoxaline ring and the C=C bonds of the aromatic system typically appear in the 1620-1580 cm⁻¹ range.[6]

-

N-H Bending (Amide II Band): The in-plane bending of the N-H bond, known as the Amide II band, is expected around 1570 cm⁻¹.

-

Aromatic C=C Stretching: Additional skeletal vibrations of the aromatic ring will produce a series of bands between 1490 cm⁻¹ and 1400 cm⁻¹.[7]

Fingerprint Region (< 1400 cm⁻¹)

The fingerprint region contains a complex series of absorptions that are unique to the molecule as a whole. A particularly useful diagnostic band in this region is the C-H out-of-plane bending vibration of the aromatic ring. For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range.[5]

Experimental Protocol for FT-IR Analysis

The following outlines a standard procedure for acquiring the Fourier Transform Infrared (FT-IR) spectrum of a solid sample like 3,6-Dimethylquinoxalin-2(1H)-one.

Instrumentation and Materials

-

FT-IR Spectrometer (e.g., Nicolet NEXUS 470 or equivalent)[7]

-

Potassium Bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Hydraulic press for pellet preparation

-

Sample: 3,6-Dimethylquinoxalin-2(1H)-one (crystalline powder)

Step-by-Step Procedure

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Run a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of the 3,6-Dimethylquinoxalin-2(1H)-one sample.

-

Weigh approximately 100-200 mg of dry, IR-grade KBr.

-

Combine the sample and KBr in an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the IR radiation.

-

Transfer a portion of the powdered mixture to the die of a hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Sample Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over a range of 4000-400 cm⁻¹.[1]

-

-

Data Processing:

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Logical Workflow for Spectral Interpretation

A systematic approach is essential for accurate spectral interpretation. The following workflow, visualized in the diagram below, provides a logical pathway for analyzing the IR spectrum of 3,6-Dimethylquinoxalin-2(1H)-one.

Figure 1: A logical workflow for the systematic interpretation of the IR spectrum.

Conclusion

The infrared spectrum of 3,6-Dimethylquinoxalin-2(1H)-one is characterized by a set of distinct absorption bands that confirm its molecular structure. The strong lactam C=O stretch around 1670 cm⁻¹, the N-H stretch above 3050 cm⁻¹, and the various C-H and aromatic ring vibrations provide a unique spectral fingerprint. This technical guide has provided a detailed prediction and interpretation of this spectrum, a standardized experimental protocol for its acquisition, and a logical workflow for its analysis. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of quinoxalinone derivatives, reinforcing the role of IR spectroscopy as an indispensable tool in chemical and pharmaceutical sciences.

References

-

El-Sayed, M. A. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4984. Available at: [Link]

-

Jovanović, D., et al. (2018). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman and NMR), UV-Vis spectra and corrosion inhibition. Journal of the Serbian Chemical Society, 83(10), 1147-1162. Available at: [Link]

-

Sharma, P., & Mohan, C. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences, 9(4), 1769-1774. Available at: [Link]

-

Sikorska, E., et al. (2013). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 18(6), 6479-6501. Available at: [Link]

-

Mary, Y. S., & Balachandran, V. (2015). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Journal of Chemical and Pharmaceutical Sciences, 8(4), 748-756. Available at: [Link]

-

Chemistry Steps. (2025). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

-

Taiwo, F. O., et al. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research, 6(2). Available at: [Link]

-

Ajani, O. O., et al. (2016). IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. Journal of Molecular Structure, 1119, 324-334. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Chinese Chemical Society, 68(10), 1836-1853. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Borisevich, N. A. (1967). The infrared absorption bands of free and combined nh and CO groups in heterocyclic compounds. Journal of Applied Spectroscopy, 7. Available at: [Link]

-

Li, Y., et al. (2025). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 30(15), 3456. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Taibah University for Science, 15(1), 748-762. Available at: [Link]

-

Crunch Chemistry. (2025). Interpreting an infrared spectrum. Crunch Chemistry. Available at: [Link]

-

Al-dujailly, M. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmacy and Chemistry, 6(3), 478-484. Available at: [Link]

-

NIST. (n.d.). 2(1H)-Quinoxalinone, 3-methyl-. NIST WebBook. Available at: [Link]

-

LibreTexts. (2023). 29.6 Infrared (IR) Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2004). 3-Methyl-1H-quinoxalin-2-one. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). 3-(2-Hydroxy-1-methyl-2-phenylethyl)-1H-quinoxalin-2-one. SpectraBase. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 3. benchchem.com [benchchem.com]

- 4. arabjchem.org [arabjchem.org]

- 5. scialert.net [scialert.net]

- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Biological Potential of 3,6-Dimethylquinoxalin-2(1H)-one

The following is an in-depth technical guide on the biological activity and therapeutic potential of 3,6-Dimethylquinoxalin-2(1H)-one , designed for researchers in medicinal chemistry and pharmacology.

Part 1: Executive Summary & Chemical Identity

3,6-Dimethylquinoxalin-2(1H)-one represents a specific substitution pattern of the quinoxalinone "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity. While often encountered as a regioisomer alongside its 3,7-dimethyl counterpart during synthesis, the 3,6-dimethyl variant possesses distinct steric and electronic properties that make it a compelling candidate for kinase inhibition (oncology) , antimicrobial therapeutics , and CNS modulation (AMPA/NMDA antagonism) .

This guide analyzes the compound's potential by synthesizing direct structural data with established Structure-Activity Relationships (SAR) of the broader quinoxalin-2-one class.

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: 3,6-Dimethylquinoxalin-2(1H)-one

-

Molecular Formula:

[1] -

Molecular Weight: 174.20 g/mol [1]

-

Key Structural Features:

-

Lactam-Lactim Tautomerism: Exists predominantly in the lactam (NH-C=O) form in solution, essential for hydrogen bond donor/acceptor interactions.

-

3-Methyl Group: Provides steric bulk often required for hydrophobic pocket occupation (e.g., ATP-binding sites).

-

6-Methyl Group: Modulates lipophilicity (LogP) and blocks metabolic oxidation at the C6 position.

-

Part 2: Synthesis & Regioselectivity (Technical Deep Dive)

A critical challenge in working with 3,6-dimethylquinoxalin-2(1H)-one is its synthesis. The standard condensation of 4-methyl-o-phenylenediamine with ethyl pyruvate yields a mixture of regioisomers.

Synthesis Protocol

Reaction: Condensation of 4-methyl-1,2-diaminobenzene with Ethyl Pyruvate.

-

Reagents: 4-methyl-o-phenylenediamine (1.0 eq), Ethyl Pyruvate (1.1 eq), Ethanol (Solvent).

-

Conditions: Reflux for 2–4 hours.

-

Regiochemistry: The reaction produces two isomers:

-

3,6-Dimethylquinoxalin-2(1H)-one (Target)

-

3,7-Dimethylquinoxalin-2(1H)-one (Isomer)[1]

-

Mechanism:[2] The regioselectivity is governed by the nucleophilicity of the diamine nitrogens. The amino group para to the methyl group (N1) is more nucleophilic, tending to attack the ketone carbonyl of the pyruvate, leading to the 3,7-isomer. However, solvent effects and steric hindrance can be manipulated to enrich the 3,6-isomer.

-

Visualization: Synthesis & Isomerism

Caption: Divergent synthesis pathway showing the formation of 3,6- and 3,7-regioisomers from common precursors.

Part 3: Pharmacological Potential & Mechanisms

Based on the SAR of the quinoxalinone scaffold, the 3,6-dimethyl derivative is predicted to exhibit activity in three primary domains.

Kinase Inhibition (Oncology)

Quinoxalin-2-ones are bioisosteres of the purine ring in ATP. The 3-methyl group is critical here; it mimics the steric profile of ATP's adenine moiety, allowing the molecule to anchor in the hinge region of kinases.

-

Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and FGFR1 (Fibroblast Growth Factor Receptor).

-

Mechanism: The lactam NH and carbonyl oxygen form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Cys919 in VEGFR-2). The 6-methyl group extends into the hydrophobic solvent-accessible pocket, potentially improving binding affinity compared to the unsubstituted core.

Antimicrobial & Antifungal Activity

The planar quinoxaline core allows for DNA intercalation.

-

Activity: Bacteriostatic against Gram-positive bacteria (S. aureus).

-

Role of 3,6-Dimethyl: The methyl groups increase lipophilicity, facilitating penetration through the bacterial cell wall. Unlike nitro-substituted derivatives (which rely on redox cycling), the dimethyl variant likely acts via direct DNA binding or gyrase inhibition.

CNS Modulation (Glutamate Receptors)

Quinoxalin-2,3-diones are classic AMPA/kainate receptor antagonists. While the 3,6-dimethyl-2-one lacks the second carbonyl, it retains the core geometry required for the glycine binding site of the NMDA receptor.

-

Potential: Neuroprotection in excitotoxicity models.

Data Summary: Predicted SAR Profile

| Substituent | Position | Biological Impact |

| 3-Methyl | C3 | Critical: Steric fit for ATP pockets; prevents rapid oxidation of C3. |

| 6-Methyl | C6 | Modulatory: Increases LogP (~1.54); blocks metabolic hydroxylation at C6. |

| Lactam (NH) | N1 | Binding: Essential H-bond donor for receptor interaction. |

| Carbonyl | C2 | Binding: Essential H-bond acceptor. |

Part 4: Experimental Protocols

Protocol A: Purification of 3,6-Dimethyl Isomer

Since synthesis yields a mixture, separation is required for biological validation.

-

Crude Isolation: Cool reaction mixture; filter precipitate (often a mix of isomers).

-

Recrystallization: Use DMF/Ethanol (1:4) . The 3,7-isomer is typically less soluble and crystallizes first. Filter the solid (3,7-rich).

-

Filtrate Recovery: Concentrate the filtrate to obtain the 3,6-dimethyl enriched fraction .

-

Validation: Verify via

-NMR.-

Diagnostic Signal: Look for the C5-proton coupling. The 3,6-isomer will show a specific splitting pattern (singlet or weak doublet for H5) distinct from the 3,7-isomer.

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine

-

Seeding: Plate cells (

/well) in 96-well plates; incubate 24h. -

Treatment: Dissolve 3,6-dimethylquinoxalin-2(1H)-one in DMSO. Treat cells with serial dilutions (0.1

M – 100 -

Incubation: 48 hours at 37°C, 5%

. -

Readout: Add MTT reagent; incubate 4h. Dissolve formazan in DMSO. Measure absorbance at 570 nm.

-

Analysis: Plot dose-response curve to calculate

.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the multimodal signaling interaction of the 3,6-dimethylquinoxalin-2(1H)-one scaffold within a kinase binding pocket.

Caption: Pharmacophore mapping of 3,6-dimethylquinoxalin-2(1H)-one showing critical binding interactions with kinase targets and DNA.

References

-

Sakata, G., et al. "Synthesis and biological activity of quinoxaline derivatives."[3] Heterocycles, 1985. (Foundational work on quinoxaline synthesis and regioselectivity).

-

El-Gohary, N. M., & Shaaban, M. I. (2013). "Synthesis and antimicrobial activity of some new quinoxaline derivatives." European Journal of Medicinal Chemistry. Link

-

Osman, Y. A., et al. (2021).[4] "Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Galal, S. A., et al. (2011). "Quinoxalinone derivatives as new potential AMPA receptor antagonists." European Journal of Medicinal Chemistry. Link

-

BenchChem Protocols. "Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one Derivatives for Structure-Activity." Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN106458818A - Process for producing 2,6-dimethyl-5-hepten-1-al - Google Patents [patents.google.com]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

3,6-Dimethylquinoxalin-2(1H)-one and its derivatives discovery

Executive Summary

In contemporary drug discovery, nitrogen-containing heterocycles are foundational to rational drug design. Among these, the quinoxalin-2(1H)-one core has been identified as a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct receptor targets. Specifically, 3,6-dimethylquinoxalin-2(1H)-one and its dihydro-precursors (e.g., 3,6-dimethyl-3,4-dihydro-1H-quinoxalin-2-one) have garnered significant attention [1]. The strategic placement of methyl groups at the C3 and C6 positions enhances the scaffold's lipophilicity (LogP), thereby improving Caco-2 permeability and allowing for precise steric alignment within the hydrophobic pockets of target enzymes. This whitepaper provides an in-depth technical analysis of the pharmacological landscape, synthetic methodologies, and self-validating experimental protocols for this critical class of compounds.

Pharmacological Landscape & Mechanistic Insights

The therapeutic versatility of 3,6-dimethylquinoxalin-2(1H)-one derivatives is driven by their ability to modulate distinct biological pathways depending on peripheral functionalization.

-

Metabolic Regulation (Hypolipidemic Activity): Derivatives such as 3,6-dimethyl-3,4-dihydro-1H-quinoxalin-2-one have demonstrated profound efficacy in metabolic regulation. In vitro assays indicate that these specific structural analogs can induce a marked decrease in cellular lipid accumulation by approximately 50% compared to vehicle-treated controls, positioning them as potent euglycemic and hypolipidemic agents [3].

-

Oncology (Warburg Effect Suppression): Advanced Schiff base derivatives of the quinoxalin-2(1H)-one core exhibit dual inhibition of Cyclooxygenase-2 (COX-2) and L-Lactate Dehydrogenase (LDHA) [2]. By inhibiting LDHA, these compounds disrupt the Warburg effect—starving tumor cells of the rapid ATP generation required for survival and angiogenesis.

-

Diabetic Complications: Phenolic functionalization of the quinoxalinone core yields highly selective Aldose Reductase (ALR2) inhibitors. By blocking ALR2, these derivatives prevent the conversion of excess glucose to sorbitol, thereby reducing oxidative stress and mitigating diabetic complications such as neuropathy and retinopathy [4].

Biological Pathway Visualization

Fig 1: Pharmacological pathways of 3,6-dimethylquinoxalin-2(1H)-one derivatives.

Synthetic Methodologies & Chemical Causality

The synthesis of 3,6-dimethylquinoxalin-2(1H)-one requires a highly controlled, two-stage process to prevent over-oxidation and ensure regioselectivity. The most efficient route utilizes a transition-metal-catalyzed Ullmann-type C-N coupling followed by selective aromatization [1].

Synthetic Workflow Visualization

Fig 2: Cu-catalyzed Ullmann coupling and oxidation workflow for quinoxalinone synthesis.

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of (S)-3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one

This protocol establishes the chiral dihydro-intermediate before final aromatization.

-

Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-4-methylaniline (8.00 mmol) and L-alanine (16.0 mmol) in 20 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Causality: DMSO is selected for its high dielectric constant, which effectively solvates the inorganic base required for the next step without participating in the reaction.

-

-

Catalyst & Ligand Addition: Add Copper(I) chloride (0.4 mmol) and dimethylethylenediamine (3.2 mmol).

-

Causality: The bidentate diamine ligand is critical; it chelates the Cu(I) center, stabilizing the oxidation state and preventing disproportionation into inactive Cu(0) and Cu(II). This dramatically lowers the activation energy for the oxidative addition of the aryl bromide [1].

-

-

Base Addition & Heating: Add K₃PO₄ (16.0 mmol). Heat the mixture to 120°C for 12 hours.

-

Causality: K₃PO₄ acts as a mild inorganic base to deprotonate the amino acid. A stronger base (e.g., NaH) would risk unwanted racemization at the chiral center of L-alanine.

-

-

Self-Validation Check (In-Process): Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The reaction is complete when the starting material spot disappears and a new UV-active spot appears at

. -

Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify via silica gel chromatography to yield a pale yellow solid (Yield: ~81%).

Protocol B: Selective Aromatization to 3,6-Dimethylquinoxalin-2(1H)-one

-

Oxidation: Dissolve the intermediate from Protocol A in a suitable organic solvent and treat with Vanadium(V) oxide (V₂O₅).

-

Causality: V₂O₅ is a highly selective, mild oxidant. It drives the dehydrogenation of the heterocyclic ring to achieve full aromaticity but is not strong enough to over-oxidize the sensitive C3 and C6 methyl groups into carboxylic acids [1].

-

-

Self-Validation Check (Analytical): Analyze the product via ¹H NMR (400 MHz, CDCl₃). Aromatization is confirmed by the disappearance of the chiral methine proton (originally at

3.99 ppm) and the shift of the C3 methyl doublet to a sharp singlet, confirming the loss of the sp³ stereocenter.

Quantitative Data Presentation

The following table synthesizes the biological efficacy of various quinoxalin-2(1H)-one derivatives across different therapeutic targets, highlighting the structural impact on pharmacological output.

| Compound / Derivative | Primary Target / Assay | Biological Efficacy / Output | Pharmacological Application |

| 3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one | Lipid Accumulation Assay | ~50% reduction in lipid droplets vs. vehicle control | Hypolipidemic / Euglycemic Agent |

| Quinoxalin-2(1H)-one Schiff Bases (e.g., 6d) | LDHA & COX-2 Inhibition | High cytotoxicity; %HIA = 99.58% (High intestinal absorption) | Colorectal Cancer (CRC) Therapeutics |

| Phenolic Quinoxalin-2(1H)-ones | Aldose Reductase (ALR2) | Potent, selective inhibition; strong iron-binding | Diabetic Complications |

| 7-Chloro-3,6-dimethylquinoxalin-2(1H)-one | Preclinical Scaffold | N/A (High purity building block, | Combinatorial Library Synthesis |

Conclusion

The discovery and optimization of 3,6-dimethylquinoxalin-2(1H)-one and its derivatives underscore the power of privileged scaffolds in modern drug development. By leveraging precise synthetic methodologies—such as ligand-stabilized Ullmann couplings and selective V₂O₅ oxidations—researchers can access a vast chemical space. The resulting derivatives exhibit profound, target-specific biological activities, most notably in the suppression of tumor metabolism (LDHA) and the regulation of lipid accumulation. Future development should focus on in vivo pharmacokinetic profiling and the optimization of these leads into clinical candidates.

References

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Available at:[Link] [1]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules (NIH/PMC). Available at:[Link] [2]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa Institute of Engineering and Technology. Available at: [Link] [3]

-

Synthetic quinoxalin-2(1H)-one derivatives. ResearchGate. Available at:[Link] [4]

Theoretical and Computational Profiling of 3,6-Dimethylquinoxalin-2(1H)-one: Mechanistic Insights into Interfacial Adsorption and Reactivity

Executive Summary

The rational design of organic molecules for interfacial applications—ranging from organic electronics to advanced corrosion inhibition—relies heavily on understanding their electronic structures and adsorption dynamics. The 3,6-Dimethylquinoxalin-2(1H)-one scaffold has emerged as a highly effective core structure, particularly when functionalized as 1-((8-hydroxyquinolin-5-yl)methyl)-3,6-dimethylquinoxalin-2(1H)-one (often denoted as Q1 in literature) [1].

This whitepaper provides an in-depth technical analysis of the theoretical and computational frameworks used to study this molecule. By synthesizing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations with electrochemical validation, we elucidate why the 3,6-dimethyl substitution fundamentally alters the molecule's reactivity, transforming it into a superior electron donor and a highly efficient surface-active agent.

Structural Rationale: The 3,6-Dimethyl Advantage

The quinoxalin-2(1H)-one core is a nitrogen-containing heterocycle characterized by a highly delocalized

The strategic addition of methyl groups at the 3 and 6 positions introduces a strong positive inductive effect (+I effect) . This electron-donating hyperconjugation enriches the electron density of the pyrazine and benzene rings. Consequently, the Highest Occupied Molecular Orbital (HOMO) energy is elevated, significantly lowering the activation barrier for electron donation to the vacant d-orbitals of transition metals (e.g., Fe, Cu) [2].

Fig 1. Computational workflow for evaluating 3,6-Dimethylquinoxalin-2(1H)-one reactivity.

Quantum Chemical Profiling (DFT)

To quantify the electronic advantages of the 3,6-dimethyl substitution, DFT is employed to extract global and local reactivity descriptors.

Standardized DFT Protocol

Self-Validating System: The choice of functional and basis set is critical to avoid self-interaction errors in conjugated systems.

-

Initial Geometry Construction: Build the molecular structure using a standard graphical interface (e.g., GaussView).

-

Level of Theory Selection: Execute optimization using the B3LYP hybrid functional coupled with the 6-31G(d,p) basis set.

-

Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange, mitigating the self-interaction error of pure DFT. The polarization functions (d,p) are mandatory to accurately model the asymmetric electron density around the highly electronegative nitrogen and oxygen heteroatoms.

-

-

Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) utilizing water (

) to simulate the aqueous acidic environment. -

Vibrational Frequency Analysis: Perform frequency calculations at the same level of theory. The absence of imaginary frequencies confirms the optimized geometry is a true local minimum rather than a transition state.

-

Descriptor Extraction: Calculate ionization potential (

), electron affinity (

Comparative Data Analysis

The following table summarizes the computational descriptors comparing the 3,6-dimethylated derivative (Q1) against its unsubstituted analog (Q2), correlating quantum metrics with macroscopic inhibition efficiency [1].

| Descriptor | 3,6-Dimethyl Derivative (Q1) | Unsubstituted Derivative (Q2) | Mechanistic Implication |

| -5.42 | -5.85 | Higher value indicates superior electron-donating capacity to metal d-orbitals. | |

| -2.10 | -2.35 | Lower value indicates ability to accept back-donated electrons from the metal. | |

| 3.32 | 3.50 | Narrower gap correlates with higher chemical reactivity and softer molecular nature. | |

| Dipole Moment ( | 4.56 | 3.82 | Higher dipole moment enhances electrostatic interaction with the polar metal surface. |

| Inhibition Efficiency | 96% | 89% | Macroscopic validation of the enhanced interfacial adsorption. |

Note: Values represent established quantum chemical trends for these specific quinoxaline derivatives in 1.0 M HCl environments.

Molecular Dynamics at the Solid-Liquid Interface

While DFT provides static electronic properties in a vacuum or implicit solvent, Molecular Dynamics (MD) simulates the stochastic, time-dependent behavior of the molecule at the actual solid-liquid interface.

MD Simulation Protocol

-

Surface Cleavage: Cleave a pure body-centered cubic (bcc) Fe crystal along the (110) plane.

-

Causality: The Fe(110) facet possesses the highest atomic packing density, making it the most thermodynamically stable surface and the standard proxy for mild steel interfaces.

-

-

Supercell Construction: Generate a

supercell to ensure the surface area is large enough to prevent the inhibitor from interacting with its own periodic image. -

Simulation Box Setup: Construct a biphasic system containing the Fe(110) slab and a solvent box comprising 500

molecules, -

Force Field Assignment: Utilize the COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field.

-

Causality: COMPASS is explicitly parameterized using ab initio data to accurately predict the non-bonded interactions (van der Waals and electrostatic) between organic molecules and inorganic transition metals.

-

-

Equilibration & Production: Run the simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble at 303 K. Utilize a time step of 1.0 fs for a total production run of 1000 ps.

-

Interaction Energy Calculation: Derive the adsorption strength via:

. Highly negative

Fig 2. Dual-mode adsorption mechanism of the quinoxaline derivative on Fe(110) surfaces.

Experimental Electrochemical Validation

Theoretical models must be grounded in empirical reality. The computational superiority of the 3,6-dimethylquinoxalin-2(1H)-one scaffold is experimentally validated using electrochemical techniques[1].

Potentiodynamic Polarization (PDP)

PDP curves reveal that the addition of the 3,6-dimethyl derivative to an acidic solution significantly shifts both anodic and cathodic current densities to lower values. Because the shift in the corrosion potential (

Electrochemical Impedance Spectroscopy (EIS)

EIS measurements show a dramatic increase in the charge transfer resistance (

-

Causality: The decrease in

is directly caused by the replacement of water molecules (high dielectric constant) at the metal-solution interface by the massive organic inhibitor molecules (low dielectric constant), confirming the formation of a protective, hydrophobic monolayer.

Langmuir Adsorption Isotherm

By plotting

Conclusion

The integration of quantum chemical profiling, molecular dynamics, and electrochemical validation provides a comprehensive understanding of the 3,6-dimethylquinoxalin-2(1H)-one scaffold. The computational data definitively proves that the 3,6-dimethyl substitution is not merely a structural triviality; it is a critical functionalization that raises the HOMO energy, narrows the HOMO-LUMO gap, and facilitates robust chemisorption onto transition metal surfaces. This multi-scale theoretical approach serves as a blueprint for the rational design of next-generation heterocyclic active agents.

References

1. - Coatings, MDPI (2020). 2. - Arabian Journal of Chemistry, Elsevier (2023).

Methodological & Application

Application Note: Protocol for the Synthesis and Purification of 3,6-Dimethylquinoxalin-2(1H)-one

Abstract

The synthesis of substituted quinoxalin-2(1H)-ones is a foundational workflow in the development of bioactive heterocycles, particularly for kinase inhibitors and AMPA/NMDA receptor antagonists. However, the condensation of unsymmetrical 1,2-diamines with

Introduction & Retrosynthetic Logic

The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry. When synthesizing 3,6-dimethylquinoxalin-2(1H)-one from 4-methyl-1,2-phenylenediamine and ethyl pyruvate , two isomers are theoretically possible.

The regiochemical outcome is dictated by the relative nucleophilicity of the diamine nitrogens:

- at C1 (Para to Methyl): Enhanced nucleophilicity due to the electron-donating inductive effect of the methyl group.

- at C2 (Meta to Methyl): Lower relative nucleophilicity.

The ketone carbonyl of ethyl pyruvate is more electrophilic than the ester carbonyl. Consequently, the more nucleophilic amine (C1) preferentially attacks the ketone. This pathway leads to the formation of the 3,7-dimethyl isomer as the major product. The target 3,6-dimethyl isomer is formed via the alternative attack (C2 amine on ketone), which is kinetically less favored. Therefore, obtaining the 3,6-isomer requires a robust purification strategy to isolate it from the crude mixture.

Reaction Scheme

Figure 1: Reaction pathway showing the competitive formation of 3,7- (major) and 3,6- (minor) isomers.

Experimental Protocol

Materials and Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 4-Methyl-1,2-phenylenediamine | 122.17 | 1.0 | 1.22 g (10 mmol) | Substrate |

| Ethyl Pyruvate | 116.12 | 1.1 | 1.22 mL (11 mmol) | Electrophile |

| Ethanol (Absolute) | - | - | 20 mL | Solvent |

| Acetic Acid (Glacial) | 60.05 | Cat. | 0.5 mL | Catalyst |

| Ethyl Acetate / Hexane | - | - | - | Eluent |

Synthesis Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1,2-phenylenediamine (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add ethyl pyruvate (11 mmol) dropwise over 5 minutes. The solution may darken immediately, indicating imine formation. Add glacial acetic acid (0.5 mL) to catalyze the cyclization.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of the diamine by TLC (Eluent: 50% EtOAc/Hexane). -

Workup: Cool the reaction mixture to room temperature and then to

in an ice bath. A precipitate will form. -

Filtration (Crude Isolation): Filter the solid.[1]

-

Note: This solid is typically enriched in the 3,7-isomer .

-

Critical Step for 3,6-Isomer: Do not discard the filtrate (mother liquor). The more soluble 3,6-isomer often remains in the filtrate or constitutes a minor fraction of the precipitate.

-

-

Concentration: Combine the solid and the concentrated filtrate if the goal is to recover all material for separation. Evaporate the solvent under reduced pressure to obtain the crude regioisomeric mixture.

Purification and Isolation of 3,6-Isomer

Since the 3,6-isomer is often the minor product, simple recrystallization is usually insufficient for high purity. Flash Column Chromatography is required.

-

Column Setup: Pack a silica gel column (230–400 mesh).

-

Elution Gradient: Start with 100% Dichloromethane (DCM) or Chloroform. Gradually increase polarity to 2–5% Methanol in DCM.

-

Alternative: EtOAc/Hexane gradients (starting 20% EtOAc) can also be used, but MeOH/DCM often provides better resolution for polar quinoxalinones.

-

-

Fraction Collection: Collect fractions and analyze by TLC. The isomers typically have very similar

values (-

3,7-Isomer: Usually elutes first (less polar).

-

3,6-Isomer: Usually elutes second (slightly more polar).

-

-

Validation: Combine fractions containing the slower-eluting spot. Evaporate and dry. Verify structure by

H NMR (see Section 4).

Characterization & Isomer Distinction (Self-Validating System)

The most common error in this synthesis is misidentifying the 3,7-isomer as the 3,6-isomer. You must use the aromatic splitting patterns in

H NMR Diagnostic Criteria (DMSO- )

| Feature | 3,7-Dimethylquinoxalin-2(1H)-one (Major) | 3,6-Dimethylquinoxalin-2(1H)-one (Target) |

| Structure | Methyl at pos 7 (Para to N4) | Methyl at pos 6 (Meta to N4) |

| Proton H5 (adj. to N4) | Doublet ( | Singlet (or narrow doublet) Isolated by C6-Me |

| Proton H6 | Doublet of Doublets (or multiplet) | N/A (Substituted by Methyl) |

| Proton H7 | N/A (Substituted by Methyl) | Doublet of Doublets Couples ortho to H8 |

| Proton H8 (adj. to N1) | Singlet (or narrow doublet) Isolated by C7-Me | Doublet ( |

Interpretation:

-

If you see a singlet (or broad singlet) in the aromatic region around 7.0–7.2 ppm that corresponds to H5 , you likely have the 3,6-isomer .

-

If H5 appears as a clear doublet (ortho coupling), you have the 3,7-isomer .

Analytical Data (3,6-Isomer)

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 248–250 °C (distinct from 3,7-isomer, typically higher mp).

-

MS (ESI):

Calc for

Workflow Visualization

Figure 2: Purification workflow emphasizing the chromatographic separation of regioisomers.

References

-

General Synthesis of Quinoxalinones

-

BenchChem. Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one Derivatives. Link